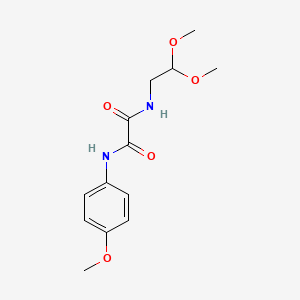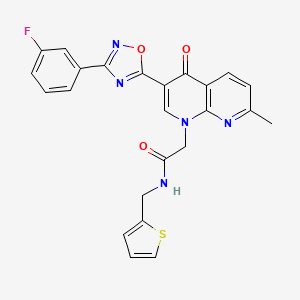![molecular formula C14H20Cl2N2O2 B2552168 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 76087-80-4](/img/structure/B2552168.png)
2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical entity that is likely to be synthesized for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar piperazine derivatives have been synthesized and evaluated for various biological activities, such as antimicrobial properties and potential treatments for diseases like schistosomiasis .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol is prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and MS. For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using IR, 1H NMR, and MS . Crystal structure and spectroscopic characterization of piperazine derivatives can also be performed, as seen in the study of a chlorocadmate template by 1-(2-hydroxyethyl)piperazine .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The synthesis processes described in the papers involve nucleophilic substitution reactions and cyclocondensation reactions . These reactions are crucial for the formation of the piperazine core and its subsequent functionalization with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of hydrogen bonds, salt bridges, and complexation in the crystal packing of a piperazine derivative can influence its solubility and stability . The optimization of technological parameters such as raw material ratio, reaction time, and temperature is essential for achieving high yields and purity of the synthesized compounds .
Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
Hoechst 33258, a compound structurally related to piperazine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds have been utilized extensively in biological research for DNA staining, chromosome analysis, and investigating DNA interactions. This area of research offers insights into cellular processes and drug design targeting DNA structures (Issar & Kakkar, 2013).
Pharmacokinetics and Metabolism
Arylpiperazine derivatives are clinically significant for treating mental health disorders, including depression and anxiety. Understanding their metabolism, particularly N-dealkylation, reveals the pharmacological actions and potential therapeutic applications of these compounds. Such research informs the development of drugs with better efficacy and reduced side effects (Caccia, 2007).
Neuropharmacology
Piperazine derivatives show promise in enhancing cognitive functions through interactions with dopamine receptors. Investigations into the pro-cognitive effects of specific peptides and their mediation by dopamine suggest the potential for designing drugs targeting neurological pathways, offering therapeutic options for cognitive impairments and neurological disorders (Braszko, 2010).
Therapeutic Applications and Drug Design
The therapeutic versatility of piperazine derivatives spans several domains, including antipsychotic, antidepressant, anticancer, and anti-inflammatory treatments. The structural diversity of piperazine-based compounds underpins their broad pharmacological applications, making them a cornerstone of rational drug design. This area of research is pivotal for developing new medications with specific therapeutic targets (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have demonstrated significant potential against Mycobacterium tuberculosis, including drug-resistant strains. This research is critical for addressing global health challenges posed by tuberculosis, guiding the development of novel anti-TB agents (Girase et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants typically work by increasing the levels of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain .
Mode of Action
The exact mode of action of This compound It is known that antidepressants generally work by blocking the reuptake or degradation of neurotransmitters in the brain, thereby increasing their levels and enhancing neurotransmission .
Biochemical Pathways
The specific biochemical pathways affected by This compound Antidepressants are known to affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
The molecular and cellular effects of This compound It is suggested that similar compounds may have antidepressant effects .
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-14(18)17-8-6-16(7-9-17)10-11-19-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWZEWKZYHZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)



![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

